molecular formula C9H8N2O3 B13709130 3,6-Dimethyl-5-nitrobenzisoxazole

3,6-Dimethyl-5-nitrobenzisoxazole

Cat. No.: B13709130
M. Wt: 192.17 g/mol
InChI Key: PRFLEULYCUOJCH-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5-nitrobenzisoxazole is an organic compound belonging to the benzisoxazole family. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. The presence of nitro and methyl groups in this compound makes it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-5-nitrobenzisoxazole typically involves the nitration of 3,6-dimethylbenzisoxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated temperature control systems ensures consistent product quality and yield. The nitration process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-5-nitrobenzisoxazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3,6-Dimethyl-5-aminobenzisoxazole.

    Substitution: Various substituted benzisoxazoles depending on the nucleophile used.

    Oxidation: 3,6-Dimethyl-5-carboxybenzisoxazole.

Scientific Research Applications

3,6-Dimethyl-5-nitrobenzisoxazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-5-nitrobenzisoxazole involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The nitro group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved include electron transfer and protonation-deprotonation mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrobenzisoxazole
  • 3,5-Dimethylbenzisoxazole
  • 3,6-Dimethylbenzisoxazole

Uniqueness

3,6-Dimethyl-5-nitrobenzisoxazole is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to 5-Nitrobenzisoxazole, the additional methyl groups in this compound enhance its lipophilicity and potentially its ability to cross biological membranes .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3,6-dimethyl-5-nitro-1,2-benzoxazole

InChI

InChI=1S/C9H8N2O3/c1-5-3-9-7(6(2)10-14-9)4-8(5)11(12)13/h3-4H,1-2H3

InChI Key

PRFLEULYCUOJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C

Origin of Product

United States

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